molecular formula C18H23NOS B13884197 5-ethoxy-N-(2-thiophen-2-ylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine

5-ethoxy-N-(2-thiophen-2-ylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine

Cat. No.: B13884197
M. Wt: 301.4 g/mol
InChI Key: UAMUVWUBUBIKIO-UHFFFAOYSA-N
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Description

5-ethoxy-N-(2-thiophen-2-ylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine is a complex organic compound that belongs to the class of tetrahydronaphthalenes This compound features a unique structure with an ethoxy group, a thiophene ring, and an amine group attached to a tetrahydronaphthalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-ethoxy-N-(2-thiophen-2-ylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Tetrahydronaphthalene Backbone: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile.

    Introduction of the Ethoxy Group: This step involves the ethylation of the hydroxyl group on the naphthalene ring using ethyl iodide in the presence of a base such as potassium carbonate.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced through a Friedel-Crafts acylation reaction followed by reduction.

    Formation of the Amine Group: The final step involves the reductive amination of the intermediate product using an amine source such as ammonia or an amine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-ethoxy-N-(2-thiophen-2-ylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

5-ethoxy-N-(2-thiophen-2-ylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders.

    Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 5-ethoxy-N-(2-thiophen-2-ylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    2-Thiopheneethylamine: A simpler analog with a thiophene ring and an ethylamine group.

    1-Thiophen-2-yl-ethylamine: Another analog with a thiophene ring attached to an ethylamine group.

Uniqueness

5-ethoxy-N-(2-thiophen-2-ylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to its complex structure, which combines a tetrahydronaphthalene backbone with an ethoxy group, a thiophene ring, and an amine group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H23NOS

Molecular Weight

301.4 g/mol

IUPAC Name

5-ethoxy-N-(2-thiophen-2-ylethyl)-1,2,3,4-tetrahydronaphthalen-2-amine

InChI

InChI=1S/C18H23NOS/c1-2-20-18-7-3-5-14-13-15(8-9-17(14)18)19-11-10-16-6-4-12-21-16/h3-7,12,15,19H,2,8-11,13H2,1H3

InChI Key

UAMUVWUBUBIKIO-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC2=C1CCC(C2)NCCC3=CC=CS3

Origin of Product

United States

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